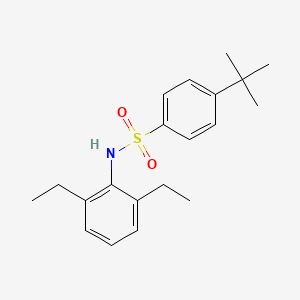
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide, also known as TBN, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a sulfonamide derivative that has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. This compound has also been found to decrease the expression of interleukin-6 (IL-6), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a wide range of experiments. This compound has also been found to be non-toxic and has low cytotoxicity. However, this compound has some limitations in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. In addition, this compound has been found to be unstable in acidic conditions.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide. One area of research could be the development of this compound analogs with improved solubility and stability. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Furthermore, this compound could be studied in combination with other drugs to investigate its potential synergistic effects. Finally, the potential use of this compound in the treatment of various diseases could be investigated further.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively researched for its various applications in the field of science. It possesses anti-inflammatory, antitumor, and antiangiogenic properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs, investigation of its mechanism of action, and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide involves the reaction of 2,6-diethylphenylamine with para-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butylamine to form this compound. This method has been reported to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has been extensively studied for its various applications in the field of science. It has been found to possess anti-inflammatory, antitumor, and antiangiogenic properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to possess antiviral properties against HIV-1 and herpes simplex virus type 1.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S/c1-6-15-9-8-10-16(7-2)19(15)21-24(22,23)18-13-11-17(12-14-18)20(3,4)5/h8-14,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXMPOZRVBPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
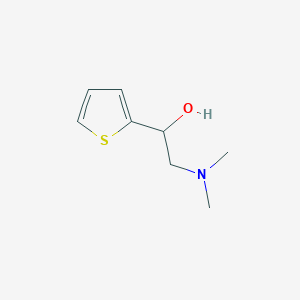
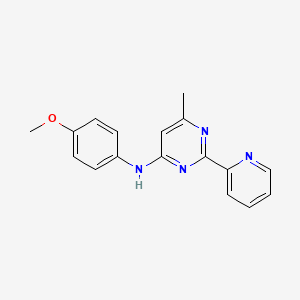
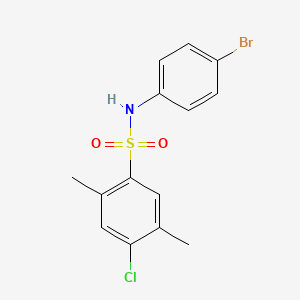
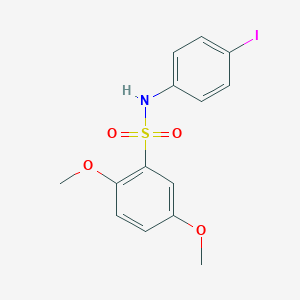
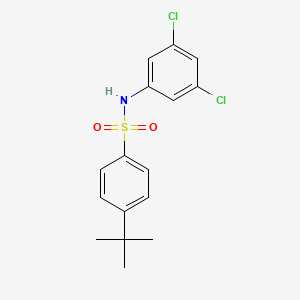
![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
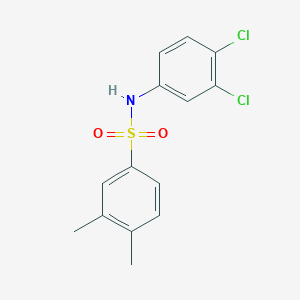
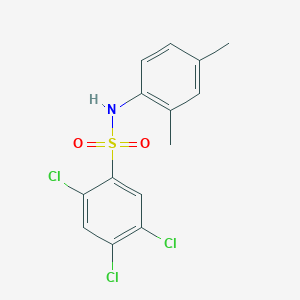
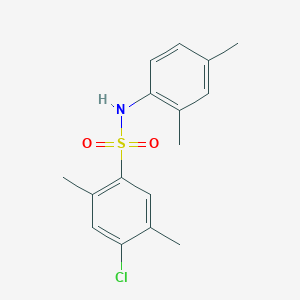
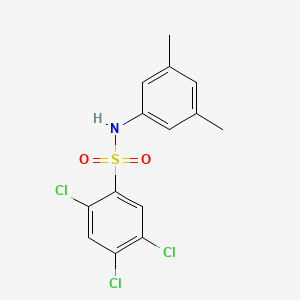
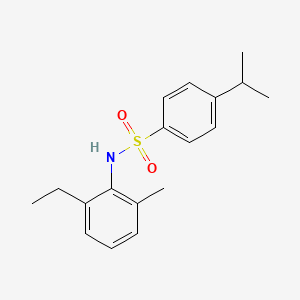
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)